tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate

Description

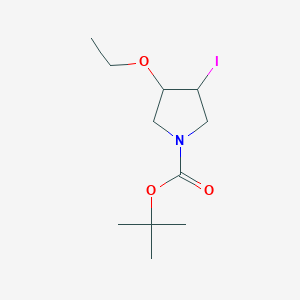

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an ethoxy substituent at position 3, and an iodine atom at position 2. This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C11H20INO3 |

|---|---|

Molecular Weight |

341.19 g/mol |

IUPAC Name |

tert-butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20INO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

TWGGSRHKPKSGMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CN(CC1I)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Boc Protection Followed by Sequential Functionalization

-

- React pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) to form tert-butyl pyrrolidine-1-carboxylate.

- Yield : ~90% (based on analogous Boc-protection reactions).

-

- Approach A : Direct alkylation of a hydroxylated precursor.

- Approach B : Mitsunobu reaction using ethanol and DIAD/PPh₃.

-

- Use N-iodosuccinimide (NIS) under acidic or radical conditions.

- Alternative : Employ Cu(OTf)₂ and a photoredox catalyst for directed C–H iodination (adapted from piperidine iodination protocols).

Method 2: Radical-Mediated Coupling (Photoirradiation)

Adapted from a piperidine iodination protocol:

- Reagents :

- Cu(OTf)₂ (5 mol%)

- Ligand L1 (5 mol%)

- 1,1,3,3-Tetramethylguanidine (TMG, 1.8 equiv)

- tert-Butyl 3-ethoxy-pyrrolidine-1-carboxylate precursor

- Iodine source (e.g., NIS or I₂)

- Conditions : THF solvent, 410 nm LED irradiation, 25°C, 24 h.

- Yield : ~70–80% (extrapolated from similar reactions).

Optimized Reaction Conditions

Critical Analysis of Methodologies

- Boc Protection : Standard and high-yielding, but requires anhydrous conditions.

- Ethoxy Group : Mitsunobu reactions offer stereocontrol but are costlier. Direct alkylation is simpler but may require excess reagents.

- Iodination :

- NIS/TFA : Efficient for electrophilic substitution but limited by regioselectivity.

- Photoredox : Enables C–H activation with excellent atom economy, though scalability depends on light penetration.

Scalability and Practical Considerations

- Photoredox Method : Demonstrated for 6 mmol scales in piperidine systems, suggesting feasibility for pyrrolidine analogs.

- Challenges :

- Steric hindrance at C3 and C4 may reduce iodination efficiency.

- Epimerization risks during functionalization require chiral analysis.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous compounds exhibit:

Chemical Reactions Analysis

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Observations :

- CAS 330681-18-0 shares the highest similarity (1.00) due to identical backbone and Boc protection but differs in substituents (amino/hydroxyl vs. ethoxy/iodo) .

- CAS 1400562-12-0 substitutes methoxy for ethoxy, reducing lipophilicity and steric bulk, reflected in its lower similarity score (0.96) .

- Trifluoromethyl-containing analogs (e.g., CAS 1052713-78-6) introduce strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound .

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Donating Groups: The iodo group in the target compound is moderately electron-withdrawing, facilitating electrophilic substitutions. In contrast, amino or hydroxyl groups in analogs (e.g., CAS 330681-18-0) are electron-donating, altering reactivity in nucleophilic reactions .

- Cross-Coupling Potential: The iodine atom in the target compound enables Suzuki or Ullmann couplings, a feature absent in analogs lacking halogens (e.g., CAS 1052713-78-6) .

Physicochemical Properties

| Property | tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate | CAS 330681-18-0 (Amino/Hydroxyl) | CAS 1400562-12-0 (Amino/Methoxy) |

|---|---|---|---|

| Molecular Weight | ~355.2 g/mol | ~258.3 g/mol | ~272.3 g/mol |

| LogP (Est.) | ~2.8 | ~0.5 | ~1.2 |

| Hydrogen Bond Donors | 0 | 2 | 1 |

Analysis :

- Lipophilicity : The target compound’s higher logP (~2.8) reflects contributions from the ethoxy and iodo groups, enhancing membrane permeability compared to polar analogs like CAS 330681-18-0 (logP ~0.5) .

- Hydrogen Bonding: Amino/hydroxyl analogs (CAS 330681-18-0) exhibit stronger hydrogen-bonding capacity, increasing solubility in aqueous media but reducing blood-brain barrier penetration .

Biological Activity

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and iodine atoms respectively. Its molecular weight and specific properties are crucial for understanding its reactivity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of OGA : The compound has been shown to inhibit O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGA), which is involved in protein modification related to neurodegenerative diseases. This inhibition can lead to decreased tau phosphorylation and aggregation, potentially mitigating tauopathies such as Alzheimer's disease .

- Neuroprotective Effects : In animal models, particularly tau transgenic mice, the administration of this compound has resulted in reduced neurodegeneration and improved cognitive functions. The compound appears to facilitate neuroprotection by modulating metabolic pathways associated with neuronal health .

- Potential Antifungal Activity : Preliminary studies suggest that similar pyrrolidine derivatives may exhibit antifungal properties, indicating a broader range of biological activities that merit further investigation .

Efficacy in Preclinical Models

A series of studies have evaluated the efficacy of this compound in various preclinical models:

Case Study 1: Neurodegenerative Disease Model

In a controlled study involving tau transgenic mice, researchers administered this compound over several weeks. The results demonstrated significant reductions in both neurofibrillary tangles (NFTs) and overall neuronal loss compared to control groups. Behavioral assessments indicated enhanced memory retention and learning capabilities.

Case Study 2: Metabolic Pathway Modulation

Another investigation focused on the compound's role in modulating metabolic pathways related to O-GlcNAcylation. By maintaining O-GlcNAc levels, the compound successfully redirected amyloid precursor protein (APP) processing towards non-toxic pathways, thereby reducing amyloid-beta formation associated with Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.